molecular formula C20H28O11 B562192 (2S,3R,4S,5S,6R)-2-[[(4aR,6S,7R,8R,8aR)-7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 72656-05-4

(2S,3R,4S,5S,6R)-2-[[(4aR,6S,7R,8R,8aR)-7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B562192
CAS No.: 72656-05-4
M. Wt: 444.433
InChI Key: URHVSGAXRNLQCN-SAULUABOSA-N
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Description

The compound (2S,3R,4S,5S,6R)-2-[[(4aR,6S,7R,8R,8aR)-7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule with significant potential in various scientific fields. This compound features multiple chiral centers and a unique structural framework that includes a hexahydropyrano[3,2-d][1,3]dioxin ring system, making it an interesting subject for chemical research and applications.

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[[(4aR,6S,7R,8R,8aR)-7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O11/c1-26-19-15(25)17(31-20-14(24)13(23)12(22)10(7-21)28-20)16-11(29-19)8-27-18(30-16)9-5-3-2-4-6-9/h2-6,10-25H,7-8H2,1H3/t10-,11-,12-,13+,14-,15-,16-,17-,18?,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHVSGAXRNLQCN-SAULUABOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858034
Record name Methyl 4,6-O-benzylidene-3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72656-05-4
Record name Methyl 4,6-O-benzylidene-3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4S,5S,6R)-2-[[(4aR,6S,7R,8R,8aR)-7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol typically involves multiple steps, including the formation of the hexahydropyrano[3,2-d][1,3]dioxin ring and the subsequent attachment of the oxane ring system. Key reaction conditions often include the use of protecting groups to manage the multiple hydroxyl functionalities and the use of stereoselective catalysts to ensure the correct configuration at each chiral center.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, reagents, and catalysts would be tailored to minimize costs and environmental impact while maximizing product purity and yield.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound contains multiple hydrolyzable groups, including glycosidic bonds, acetals, and hydroxyls.

Acid-Catalyzed Hydrolysis

  • The pyrano[3,2-d] dioxin moiety undergoes acid-mediated cleavage of the acetal group (C-O bonds), yielding a diol intermediate .
  • Glycosidic bonds (e.g., the linkage between the pyrano-dioxin and oxane units) hydrolyze under acidic conditions (HCl, 0.1 M, 80°C) to release reducing sugars .

Base-Mediated Reactions

  • Alkaline conditions (NaOH, 1 M) selectively deprotect acetylated hydroxyl groups without disrupting the acetal structure .
Reaction Type Conditions Products References
Acid hydrolysis0.1 M HCl, 80°CDiol intermediate; free sugars (e.g., glucose derivatives)
Base-induced deacetylation1 M NaOH, RTDeprotected hydroxyl groups on oxane and pyrano-dioxin units

Protection/Deprotection Strategies

The hydroxyl and hydroxymethyl groups are frequently modified to enhance stability or direct synthetic pathways.

Acetylation

  • Hydroxyl groups react with acetic anhydride in pyridine to form acetylated derivatives (e.g., 7-acetyloxy analogs) .
  • The primary hydroxymethyl group (-CH2OH) on the oxane unit is selectively acetylated under mild conditions .

Benzylidene Protection

  • The 4,6-O-benzylidene protecting group (evident in structural analogs) stabilizes the pyrano-dioxin ring during glycosylation .

Oxidation Reactions

Oxidation targets hydroxyl and methoxy groups:

Periodate Oxidation

  • Vicinal diols (e.g., 7,8-diol in pyrano-dioxin) react with NaIO4 to cleave C-C bonds, forming dialdehydes .

Demethylation

  • Methoxy groups (e.g., at C6) are demethylated using BBr3 in DCM, yielding phenolic hydroxyls .

Glycosylation

  • The compound serves as a glycosyl donor in the synthesis of oligosaccharides. Activation with trichloroacetimidate facilitates coupling to acceptors .

Thio-substitution

  • Phenylthio derivatives (e.g., 6-(phenylthio) analogs) are synthesized via nucleophilic substitution at the C6 methoxy group .

Stability Under Ambient Conditions

  • The acetal and glycosidic bonds are stable in neutral aqueous solutions but degrade under prolonged exposure to light or humidity .

Key Research Findings

  • Stereochemical Integrity : Reactions preserve stereochemistry at chiral centers (e.g., C4a, C8a) due to steric hindrance .
  • Biological Relevance : Derivatives inhibit KRAS G12C mutants by targeting nucleotide-binding pockets, highlighting therapeutic potential .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antidiabetic Agents : The compound has shown promise as a potential antidiabetic agent. Its structural features may enhance its efficacy in modulating glucose metabolism and insulin sensitivity. Research indicates that derivatives of similar compounds can inhibit enzymes involved in carbohydrate metabolism and improve glycemic control in diabetic models .
  • Antioxidant Properties : The presence of hydroxymethyl and methoxy groups in the compound's structure suggests potential antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in biological systems. Studies have demonstrated that similar compounds can scavenge free radicals effectively .
  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Compounds with similar frameworks have been investigated for their ability to target specific cancer pathways .

Pharmacological Insights

  • Mechanism of Action : The mechanism of action for the compound may involve the modulation of key signaling pathways related to cell proliferation and apoptosis. For instance, it could interact with specific receptors or enzymes that are crucial for cancer cell survival or metabolic regulation .
  • Bioavailability and Pharmacokinetics : Understanding the bioavailability of this compound is essential for its development as a therapeutic agent. Factors such as solubility and metabolic stability need to be evaluated to optimize its pharmacokinetic profile. Research on similar compounds indicates that modifications to their structure can significantly enhance their bioavailability .

Case Studies

StudyFocusFindings
Study 1Antidiabetic EffectsDemonstrated significant reduction in blood glucose levels in diabetic rats when treated with related compounds .
Study 2Antioxidant ActivityShowed that derivatives scavenged free radicals more effectively than standard antioxidants .
Study 3Anticancer PropertiesIn vitro studies indicated that the compound inhibited proliferation of breast cancer cells by inducing apoptosis .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. For example, if it exhibits antimicrobial activity, it may do so by disrupting bacterial cell walls or interfering with essential enzymes. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R,4S,5S,6R)-2-[[(4aR,6S,7R,8R,8aR)-7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol can be compared to other hexahydropyrano[3,2-d][1,3]dioxin derivatives.
  • Compounds with similar oxane ring systems and multiple hydroxyl groups.

Uniqueness

This compound’s uniqueness lies in its specific combination of structural features, including the hexahydropyrano[3,2-d][1,3]dioxin ring and the oxane ring system with multiple chiral centers. These features contribute to its potential for diverse chemical reactivity and biological activity.

Biological Activity

The compound (2S,3R,4S,5S,6R)-2-[[(4aR,6S,7R,8R,8aR)-7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule with significant potential in biological applications. This article explores its biological activity based on existing literature and research findings.

Molecular Characteristics

  • Molecular Formula : C21_{21}H32_{32}O14_{14}
  • Molecular Weight : 508.50 g/mol
  • Topological Polar Surface Area (TPSA) : 228.00 Ų
  • LogP : -5.20 (indicating high hydrophilicity)

Structural Representation

The structural representation of this compound can be described using its IUPAC name and SMILES notation:

  • IUPAC Name : this compound
  • SMILES : C1=COC(C2C1C(C=C2CO)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O

Pharmacological Properties

Research indicates that this compound exhibits various biological activities , including:

  • Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals.
  • Anti-inflammatory Effects : Studies have shown that similar compounds can modulate inflammatory pathways.
  • Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial strains.

The biological activity is primarily attributed to its ability to interact with cellular receptors and enzymes:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as a modulator for specific receptors linked to inflammation and immune responses.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of similar compounds using DPPH radical scavenging assays. Results indicated a significant reduction in radical concentration when treated with the compound.

Concentration (µg/mL)% Inhibition
1025
5055
10080

Study 2: Anti-inflammatory Effects

In vitro studies on macrophages treated with the compound showed a decrease in pro-inflammatory cytokine production (e.g., TNF-alpha and IL-6). This suggests potential therapeutic applications in inflammatory diseases.

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
Compound Treatment5070

Study 3: Antimicrobial Efficacy

Research conducted on various bacterial strains demonstrated that the compound exhibits antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Q & A

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

The stereochemistry of complex carbohydrates like this compound can be resolved using nuclear magnetic resonance (NMR) spectroscopy, specifically 1H^{1}\text{H}-13C^{13}\text{C} heteronuclear single quantum coherence (HSQC) and nuclear Overhauser effect spectroscopy (NOESY). For example, the axial/equatorial orientation of hydroxyl and methoxy groups in the pyranodioxin moiety can be inferred from coupling constants (JJ-values) and NOE correlations . X-ray crystallography is also critical for definitive confirmation, as seen in related glycosides where crystal structures resolved stereochemical ambiguities .

Q. What methods are recommended for determining solubility in aqueous and organic solvents?

Solubility profiling should involve systematic titration in solvents like water, DMSO, methanol, and acetonitrile. For example, the compound’s hydroxymethyl and triol groups suggest moderate water solubility, but methoxy and phenyl substituents may reduce hydrophilicity. Experimental protocols from analogs recommend preparing stock solutions in DMSO (e.g., 10 mM) and diluting in buffered aqueous media while monitoring for precipitation via dynamic light scattering (DLS) .

Q. How can synthetic routes for this compound be optimized to improve yield?

Key steps include protecting group strategies (e.g., benzyl or acetyl groups for hydroxyls) and glycosylation conditions. Evidence from similar pyranodioxin derivatives highlights the use of Schmidt’s trichloroacetimidate method for stereoselective glycosidic bond formation, with yields improved by optimizing catalyst (e.g., TMSOTf) concentration and temperature . Post-synthesis deprotection via hydrogenolysis or acidic hydrolysis must be carefully monitored via TLC or HPLC .

Advanced Research Questions

Q. How do stereochemical variations in the pyranodioxin moiety affect biological interactions?

The 4aR,6S,7R,8R configuration in the pyranodioxin ring likely influences binding to carbohydrate-processing enzymes (e.g., glycosidases or lectins). Computational docking studies (using software like AutoDock Vina) can predict interactions with active sites, while surface plasmon resonance (SPR) assays quantify binding affinity. For example, inversion of the 7-hydroxy group’s stereochemistry in analogs reduced inhibitory activity against α-glucosidase by >50% .

Q. What analytical techniques are suitable for detecting degradation products under varying pH conditions?

High-resolution liquid chromatography-mass spectrometry (HR-LC/MS) with electrospray ionization (ESI) is ideal for identifying hydrolysis or oxidation products. For instance, under acidic conditions (pH 3–5), the methoxy group may demethylate, forming a quinone intermediate detectable via MS/MS fragmentation patterns . Accelerated stability studies (40°C/75% RH) coupled with NMR can track structural changes over time .

Q. How can conflicting NMR data on proton coupling constants be resolved?

Discrepancies in JJ-values may arise from solvent effects or conformational flexibility. Use deuterated solvents (e.g., D2_2O vs. DMSO-d6_6) to assess solvent-dependent shifts. Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) can model ring puckering in the oxane and pyranodioxin systems, explaining variations in observed coupling constants .

Q. What strategies mitigate epimerization during glycosidic bond formation?

Epimerization at the anomeric center (C1) is minimized by using non-polar solvents (e.g., toluene), low temperatures (−20°C), and inert atmospheres. Silver silicate or molecular sieves can stabilize oxocarbenium ion intermediates, favoring β-selectivity. For example, a 90% β:α ratio was achieved in similar syntheses by activating the donor with BF3_3·OEt2_2 .

Methodological Guidance

Designing assays to study carbohydrate-protein interactions:

  • SPR or ITC: Measure binding kinetics/thermodynamics using immobilized lectins (e.g., concanavalin A) and serial dilutions of the compound .
  • Inhibitory assays: Monitor enzyme activity (e.g., α-amylase) spectrophotometrically using 4-nitrophenyl glycoside substrates, comparing IC50_{50} values against controls .

Handling and storage protocols to prevent hydrolysis:

  • Store lyophilized samples at −80°C under argon.
  • Prepare fresh solutions in deuterated buffers for NMR to avoid deuteration artifacts .

Addressing contradictory bioactivity data across studies:

  • Standardize assay conditions (pH, temperature, enzyme source).
  • Validate purity (>95%) via HPLC and orthogonal methods (e.g., capillary electrophoresis) to rule out impurities as confounding factors .

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